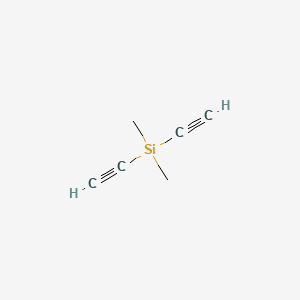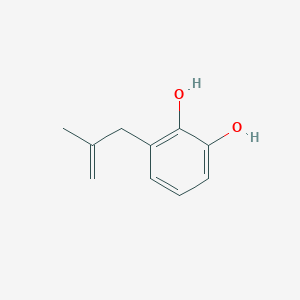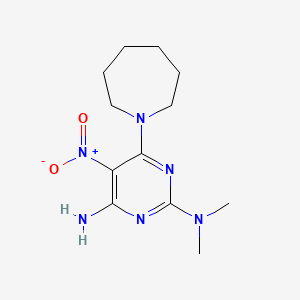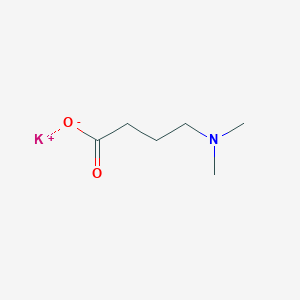
Potassium 4-(dimethylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-(dimethylamino)butanoate is an organic compound with the molecular formula C6H12KNO2. It is a potassium salt of 4-(dimethylamino)butanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 4-(dimethylamino)butanoate can be synthesized through the reaction of 4-(dimethylamino)butanoic acid with potassium hydroxide. The reaction typically involves dissolving 4-(dimethylamino)butanoic acid in a suitable solvent, such as water or ethanol, and then adding potassium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process generally includes the following steps:
- Dissolution of 4-(dimethylamino)butanoic acid in a solvent.
- Addition of potassium hydroxide under controlled conditions.
- Stirring and monitoring the reaction until completion.
- Purification of the product through crystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 4-(dimethylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium 4-(dimethylamino)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of potassium 4-(dimethylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(Dimethylamino)butanoic acid: The parent acid of potassium 4-(dimethylamino)butanoate.
Potassium 4-(dimethylamino)butyrate: A similar compound with a slightly different structure.
4-(Dimethylamino)butanol: A related alcohol derivative.
Comparison: this compound is unique due to its potassium salt form, which imparts different solubility and reactivity properties compared to its parent acid and other derivatives. This uniqueness makes it particularly useful in specific applications where the potassium ion plays a crucial role in the compound’s activity and stability.
Eigenschaften
CAS-Nummer |
139620-14-7 |
|---|---|
Molekularformel |
C6H12KNO2 |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
potassium;4-(dimethylamino)butanoate |
InChI |
InChI=1S/C6H13NO2.K/c1-7(2)5-3-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
FFIBYANDGCZXMO-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)CCCC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
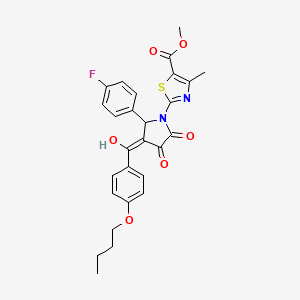
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)
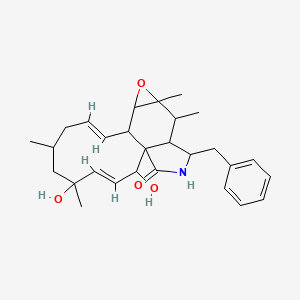

![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
